2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate
Description
Properties
IUPAC Name |
benzenesulfonic acid;2,2-difluoro-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.C6H6O3S/c8-7(9,5-10)6-3-1-2-4-11-6;7-10(8,9)6-4-2-1-3-5-6/h1-4H,5,10H2;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXBFLRLZSAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C(CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-04-3 | |
| Record name | 2,2-DIFLUORO-2-PYRIDIN-2-YL-ETHYLAMINE BENZENESULPHONATE, (1:1 SALT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate typically involves the reaction of 2,2-difluoro-2-(pyridin-2-yl)ethanamine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoro-pyridine derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Ethanamine Backbones
N-Methyl-2-(pyridin-2-yl)ethanamine Methanesulfonate
- Structure : Differs by substitution of the gem-difluoro group with a methyl group and a methanesulfonate counterion.
- Properties : Used in pharmaceuticals for its vasodilatory effects; lacks fluorination, reducing metabolic stability compared to the difluoro analogue .
2-[3-Chloro-5-(Trifluoromethyl)-pyridin-2-yl]ethanamine
- Structure : Contains a trifluoromethyl and chlorine substituent on the pyridine ring.
- Synthesis: Produced via catalytic hydrogenation of cyanopyridyl derivatives, differing from the reductive amination route used for the target compound .
- Applications : Intermediate in agrochemicals; halogenation enhances lipophilicity but may reduce selectivity .
N,N-Dimethyl-2-[(RS)-1-Phenyl(pyridin-2-yl)-methoxy]ethanamine Hydrogen Fumarate
Fluorinated Analogues
2,2-Difluoro-2-(Quinolin-2-yl)ethanamine
- Structure: Replaces pyridine with a quinoline ring.
2,2-Difluoro-2-(1H-Indol-3-yl)ethanamine Hydrochloride
Counterion Variants
Biological Activity
2,2-Difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate (CAS No. 435345-04-3) is a compound with significant potential in various fields, particularly in medicinal chemistry and biological research. It is characterized by the molecular formula C13H14F2N2O3S and a molecular weight of 316.33 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,2-difluoro-2-(pyridin-2-yl)ethanamine with benzenesulfonic acid under controlled conditions to ensure high yield and purity. The compound is notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on its efficacy against various pathogens is limited.
- Antitumor Activity : Similar compounds have shown promise as antitumor agents due to their ability to inhibit specific kinases involved in cancer progression. For instance, other pyridine derivatives have been linked to inhibitory effects on BRAF(V600E) and Aurora-A kinases, which are critical in cancer cell proliferation .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may modulate neurotrophic signaling pathways, suggesting potential applications in neuroprotection .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological pathways. The compound may bind to certain targets, modulating their activity and leading to various biological effects.
Potential Pathways Involved :
- Kinase Inhibition : The compound may inhibit multiple kinase pathways, which are crucial for cellular signaling and growth.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective properties.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Limited data; further studies needed | |
| Antitumor | Potential inhibition of cancer-related kinases | |
| Neuroprotective | Modulation of neurotrophic pathways |
Detailed Research Findings
- Antitumor Studies : Research has shown that pyrazole derivatives exhibit significant antitumor activity by targeting key kinases involved in tumor growth. While direct studies on this compound are sparse, its structural similarities suggest it may possess analogous properties .
- Neuroprotective Mechanisms : Investigations into similar compounds have revealed their ability to enhance neuronal survival through activation of neurotrophic factors. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,2-difluoro-2-(pyridin-2-yl)ethanamine benzenesulfonate, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination between a fluorinated pyridyl aldehyde and an amine precursor. For example, aldehyde intermediates (e.g., 8b in ) react with 2,2-difluoro-2-(pyridin-2-yl)ethanamine in tetrahydrofuran (THF) at room temperature, followed by sodium triacetoxyborohydride (NaHB(OAc)₃) reduction to stabilize the secondary amine . Boc-protecting groups are often used to prevent side reactions during multi-step syntheses, with yields averaging 55% over two steps. Catalytic hydrogenation (Pd(OH)₂/C, H₂) is critical for deprotection and reduction of pyridinyl groups, though yields may vary (e.g., 60% in ). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (THF, MeOH) enhance reaction homogeneity.
- Catalyst screening : Testing Pd/C vs. Pd(OH)₂/C for hydrogenation efficiency.
- Temperature control : Maintaining ≤60°C to avoid decomposition of fluorinated intermediates .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-2-yl group, CF₂ moiety) and benzenesulfonate counterion integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns of fluorine-containing species.
- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify residual solvents or byproducts .
- X-ray crystallography : Single-crystal analysis (using SHELXL or WinGX) resolves absolute configuration and hydrogen-bonding networks, critical for confirming salt formation (e.g., benzenesulfonate anion interactions) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the CF₂ group in this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p) level) are effective for modeling:
- Electrostatic potential maps : Highlight electron-deficient regions near the CF₂ group, influencing binding interactions in enzyme active sites (e.g., nNOS inhibition in ) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward nucleophiles or electrophiles.
- Vibrational frequencies : IR/Raman spectra simulations correlate with experimental data to validate computational models .
Example workflow:
Geometry optimization using Gaussian 12.
Frequency analysis to confirm stationary points.
Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects .
Q. How should researchers address contradictions in crystallographic data when resolving the molecular structure?
Discrepancies in unit cell parameters or hydrogen-bonding motifs can arise due to:
- Polymorphism : Different crystallization solvents (e.g., EtOH vs. MeOH) may yield alternative packing arrangements.
- Disorder : Fluorine atoms or benzenesulfonate groups may exhibit positional disorder. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
